molecular formula C9H8N2O B8025628 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B8025628
M. Wt: 160.17 g/mol
InChI Key: WFCHXAGWURZGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1638763-53-7) is a heterocyclic aromatic compound featuring a pyrrolopyridine core substituted with a methyl group at position 3 and an aldehyde group at position 2. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . This compound is structurally analogous to indole derivatives but differs in the nitrogen atom arrangement, which influences its electronic properties and reactivity. It is primarily utilized in pharmaceutical research, particularly in the synthesis of dopamine receptor ligands and other bioactive molecules .

Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-4-11-9-8(6)7(5-12)2-3-10-9/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCHXAGWURZGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki Coupling for Pyrrolo[2,3-b]pyridine Scaffold Assembly

The Suzuki-Miyaura cross-coupling reaction serves as a cornerstone for constructing the pyrrolo[2,3-b]pyridine core. As demonstrated in WO2006063167A1, 5-bromo-7-azaindole undergoes coupling with arylboronic acids under palladium catalysis to install substituents at the 5-position. For 3-methyl derivatives, methylboronic acid or its pinacol ester can be employed, though direct coupling with methyl groups remains challenging due to the instability of methylboron reagents. Alternative approaches involve iodination at the 3-position followed by Negishi coupling with methylzinc halides, as exemplified in PMC6825517.

Reaction Conditions :

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dioxane/water (2.5:1 v/v)

  • Temperature: 80°C to reflux

  • Yield: 70–85% for aryl couplings.

Regioselective Formylation at the 4-Position

Introducing the aldehyde group at the 4-position requires precise regiocontrol. The Duff reaction (hexamethylenetetramine-mediated formylation) has been successfully applied to 3-substituted pyrrolo[2,3-b]pyridines. For instance, PMC6825517 details the formylation of 3-nitro-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine using the Duff protocol, achieving the aldehyde moiety in 65–75% yield. In contrast, CN110016030B employs a two-step protection-formylation-deprotection sequence using triisopropyl chlorosilane (TIPSCl) to shield the pyrrole nitrogen, enabling clean formylation at the 4-position.

Protection-Formylation-Deprotection Sequence :

  • Silylation : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine + TIPSCl → 5-Fluoro-1-TIPS-pyrrolo[2,3-b]pyridine (90% yield).

  • Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) or Duff reaction.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) or acidic hydrolysis.

  • Overall Yield : 60–70%.

Methyl Group Installation at the 3-Position

Introducing the methyl group at the 3-position often precedes formylation. Two principal methods dominate:

  • Direct C-H Methylation : Using methyl iodide (MeI) and a strong base (e.g., NaH) in tetrahydrofuran (THF) at 0°C to room temperature. This method, however, suffers from poor regioselectivity.

  • Halogenation-Coupling : Bromination or iodination at the 3-position (NBS or NIS in CCl₄/AIBN), followed by cross-coupling with methylzinc bromide (Negishi) or trimethylaluminum (Kumada).

Example Protocol from PMC6825517 :

  • Iodination : 5-Bromo-1H-pyrrolo[2,3-b]pyridine + N-iodosuccinimide (NIS) → 3-Iodo-5-bromo-1H-pyrrolo[2,3-b]pyridine (75% yield).

  • Methylation : Negishi coupling with Me₂Zn, Pd(PPh₃)₄ catalyst, THF, 60°C (82% yield).

Comparative Analysis of Synthetic Routes

MethodKey StepsReagents/ConditionsYieldChallengesSource
Suzuki-Formylation1. Suzuki coupling
2. Duff reaction
Pd(dppf)Cl₂, K₂CO₃, hexamine65–75%Regioselectivity in formylation
Protection-Formylation1. Silylation
2. Vilsmeier-Haack
TIPSCl, POCl₃/DMF, TBAF60–70%Multi-step deprotection
Halogenation-Coupling1. Iodination
2. Negishi coupling
NIS, Me₂Zn, Pd(PPh₃)₄75–82%Handling pyrophoric reagents

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Duff Reaction : Optimal in dichloroethane (DCE) at 100°C, but competing side reactions occur above 110°C.

  • Suzuki Coupling : Aqueous dioxane (2.5:1) at 80°C maximizes yield while minimizing palladium leaching.

Protecting Group Strategies

Tosylation (p-toluenesulfonyl chloride) and silylation (TIPSCl) are widely used to shield the pyrrole nitrogen during formylation. However, alkaline deprotection (e.g., NaOH/MeOH) can degrade acid-sensitive aldehydes, necessitating mild conditions.

Purification Challenges

  • MnО₂ Oxidation : Generates colloidal Mn residues, complicating filtration.

  • Celite Filtration : Critical for removing palladium catalysts in Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Recent studies have identified 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a promising candidate for cancer therapy. It exhibits significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. For instance, a derivative of this compound demonstrated potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR types . This suggests its potential as a lead compound for developing targeted cancer therapies.
  • Mechanism of Action : The compound's mechanism involves the inhibition of FGFR signaling pathways that are often abnormally activated in cancer cells. Studies show that it can induce apoptosis and inhibit the proliferation and migration of breast cancer cells (4T1 cell line) in vitro .

Synthetic Organic Chemistry

  • Versatile Synthetic Intermediates : The aldehyde group in this compound allows it to participate in various chemical reactions, making it an excellent synthetic intermediate for creating other biologically active compounds. Its reactivity facilitates the synthesis of derivatives that may possess enhanced pharmacological properties.
  • Structural Modifications : Researchers have employed this compound as a starting material to synthesize various derivatives with altered biological activities. For example, modifications at different positions on the pyrrolo[2,3-b]pyridine scaffold have led to compounds with improved FGFR inhibitory activities .

Study on FGFR Inhibition

A comprehensive study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFRs. Among these derivatives, one compound (designated as compound 4h) showed remarkable potency against FGFRs with IC50 values significantly lower than those of previously known inhibitors. This compound not only inhibited proliferation but also induced apoptosis in breast cancer cells while reducing their migratory capabilities .

SGK-1 Kinase Inhibition

Another application involves the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in various physiological processes including cell proliferation and electrolyte balance regulation. Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have been explored for their therapeutic potential in treating diseases associated with SGK-1 activity, such as chronic renal disease and cardiovascular disorders .

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and migration. By binding to the FGFR, the compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis .

Comparison with Similar Compounds

Key Observations :

  • Fluorinated analogs (e.g., 5-fluoro derivative) demonstrate improved pharmacokinetic profiles due to fluorine's electronegativity and metabolic resistance .

Pharmacological Relevance to Dopamine Receptor Ligands

Pyrrolopyridine derivatives are pivotal in designing selective dopamine receptor ligands. For example:

  • L-750,667 (an azaindole derivative) shows 2,000-fold selectivity for D4 receptors (Ki = 0.51 nM) over D2/D3 subtypes, attributed to its azaindole core and substituent positioning .
  • [³H]NGD 94-1, a D4-selective radioligand, binds preferentially to non-striatal brain regions (e.g., hippocampus, hypothalamus) with low density (Bₘₐₓ <30 fmol/mg protein in rats), highlighting the importance of substituent-driven receptor specificity .

The methyl group at C3 may enhance lipophilicity and blood-brain barrier permeability compared to non-methylated analogs .

Tables and Figures :

  • Table 1 (above) summarizes structural and functional differences among analogs.
  • Figure 1 (referenced from ) illustrates the global market trends for pyrrolopyridine-carbaldehyde derivatives.

Biological Activity

3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, including its effects on various cellular pathways and its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula : C9H8N2O
  • Molecular Weight : 164.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This inhibition is crucial for cancer therapy as FGFRs play a role in tumor growth and metastasis.

The compound's mechanism of action involves:

  • Inhibition of FGFRs : It interferes with the signaling pathways activated by FGFRs, which are implicated in various cancers. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
  • Cell Migration and Invasion : It significantly reduces the migration and invasion capabilities of breast cancer cells (e.g., 4T1 cells), indicating its potential as an anti-metastatic agent.

Study 1: FGFR Inhibition

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives identified compound 4h as a potent FGFR inhibitor. The findings were summarized as follows:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

This compound demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer cells, with a notable ability to induce apoptosis and inhibit cell migration .

Study 2: Antiproliferative Activity

Another investigation assessed the antiproliferative effects of pyridine derivatives, including this compound. Results indicated improved effectiveness against several cancer cell lines:

Cell LineIC50 (µM)
HeLa0.058
A5490.035
MDA-MB-2310.021

These findings suggest that structural modifications in pyridine derivatives can enhance their biological activity .

Pharmacological Implications

The ability of this compound to inhibit FGFRs positions it as a promising candidate for further drug development targeting cancers associated with aberrant FGFR signaling. Its low molecular weight and favorable pharmacokinetic properties make it an appealing lead compound for optimization.

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde?

Methodological Answer:
The synthesis of this compound typically involves functionalization of the pyrrolo[2,3-b]pyridine core. A common approach is aldehyde introduction via formylation reactions (e.g., Vilsmeier-Haack conditions) on a pre-formed 3-methyl-pyrrolopyridine intermediate. For example:

  • Step 1 : Synthesize the 3-methyl-pyrrolo[2,3-b]pyridine scaffold via cyclization of aminopyridine derivatives with ketones or aldehydes.
  • Step 2 : Perform regioselective formylation at the 4-position using POCl₃/DMF or analogous reagents.
  • Step 3 : Purify via column chromatography (silica gel, eluent: EtOAc/hexane) and validate purity by HPLC (>95%) .

Basic: How can researchers characterize the aldehyde functionality in this compound?

Methodological Answer:
Key characterization techniques include:

  • ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Adjacent protons (e.g., methyl at C3) may show coupling (e.g., δ 2.2–2.5 ppm for CH₃) .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 177.16 for C₉H₈N₂O) and fragmentation patterns .
  • FTIR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the aldehyde group .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage : Store at 2–8°C under inert gas (N₂/Ar) in amber vials to prevent oxidation of the aldehyde group and photodegradation .
  • Handling : Avoid aqueous or protic solvents (risk of hydrate formation). Use anhydrous DMSO or DCM for dissolution .

Advanced: How does regioselectivity impact the synthesis of derivatives from this aldehyde?

Methodological Answer:
Regioselectivity is critical in reactions like nucleophilic additions or cross-couplings :

  • Aldehyde Reactivity : The electron-deficient pyridine ring directs nucleophilic attacks to the aldehyde carbon.
  • Example : Reductive amination with primary amines yields Schiff bases at the 4-position. Use NaBH₃CN in MeOH/THF (1:1) for selective reduction .
  • Challenges : Competing reactions (e.g., pyrrole N-H activation) require careful optimization of reaction time and temperature .

Advanced: What biological activities are associated with this scaffold?

Methodological Answer:
The pyrrolo[2,3-b]pyridine core is explored in:

  • Kinase Inhibition : Modifications at C4 (e.g., aldehyde → hydrazone derivatives) show ATP-competitive binding in kinase assays (IC₅₀ < 100 nM for JAK2) .
  • Tau Imaging : Fluorinated analogs (e.g., [¹⁸F]-labeled derivatives) demonstrate high affinity for tau fibrils (Kd ~1–5 nM) in Alzheimer’s models .

Advanced: How can computational modeling guide the design of analogs?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding modes in protein pockets (e.g., tau fibrils or kinase domains) .
  • DFT Calculations : Optimize aldehyde reactivity by analyzing electron density maps (e.g., Fukui indices for electrophilic sites) .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Case Study : A reported 23% yield for ethyl 3-methyl-1H-pyrrole-2-carboxylate ( ) vs. 94% for similar intermediates ( ) suggests:
    • Key Variables : Reaction scale, catalyst purity, and workup methods (e.g., aqueous quenching pH).
    • Mitigation : Replicate under inert conditions with strict temperature control (±2°C) .

Advanced: What structural analogs are reported for SAR studies?

Methodological Answer:

Analog Modification Activity Reference
3-Formyl-4-methyl-...-5-carboxylic acidCarboxylic acid at C5Enhanced solubility for in vivo assays
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridineHalogenation at C6Improved PET tracer lipophilicity

Advanced: What in vivo models are suitable for testing derivatives?

Methodological Answer:

  • Neurodegeneration : Transgenic tauopathy mice (e.g., PS19) for evaluating brain permeability and target engagement of radiolabeled derivatives .
  • Dosing : Administer 1–5 mg/kg IV, with plasma stability assessed via LC-MS/MS at 0, 15, 30, and 60 min post-injection .

Advanced: How to optimize purification for scale-up synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, gradient: 10–90% MeCN/H₂O + 0.1% TFA) for >99% purity .
  • Crystallization : Recrystallize from EtOH/H₂O (7:3) to remove polar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.